5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
5-Fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound characterized by the presence of a pyrazole ring substituted with a fluorine atom, a methyl group, and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-fluoro-1-methyl-1H-pyrazole with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and reduction: The pyrazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines and alcohols, typically reacting under mild conditions with the aid of a base.
Coupling reactions: Palladium catalysts and boron reagents are often used in coupling reactions, with conditions tailored to the specific substrates involved.
Major Products
The major products formed from these reactions include sulfonamides, which are valuable intermediates in pharmaceutical synthesis, and various coupled products used in material science and organic electronics.
Scientific Research Applications
5-Fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:
Medicinal chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Material science: The compound is used in the development of advanced materials with specific electronic properties.
Organic synthesis:
Mechanism of Action
The mechanism of action of 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in various synthetic applications to modify molecular structures and introduce functional groups.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but lacks the fluorine atom.
5-Methyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its non-fluorinated analogs. This makes it particularly valuable in the synthesis of fluorinated organic compounds, which are important in medicinal chemistry for improving the metabolic stability and bioavailability of drug candidates .
Properties
IUPAC Name |
5-fluoro-1-methylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClFN2O2S/c1-8-4(6)3(2-7-8)11(5,9)10/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKNNITUSYTIFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)S(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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